molecular formula C18H16ClNO2 B11416829 N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

Cat. No.: B11416829
M. Wt: 313.8 g/mol
InChI Key: QSFSEHHUFMMDMQ-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide typically involves the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reactions:

    Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-(5-methyl-1-benzofuran-3-yl)acetamide
  • N-(2-chlorophenyl)-2-(5-propyl-1-benzofuran-3-yl)acetamide
  • N-(2-chlorophenyl)-2-(5-ethyl-1-benzothiophene-3-yl)acetamide

Uniqueness

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to similar compounds. The presence of the 5-ethyl group and the benzofuran core can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H16ClNO2

Molecular Weight

313.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-(5-ethyl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C18H16ClNO2/c1-2-12-7-8-17-14(9-12)13(11-22-17)10-18(21)20-16-6-4-3-5-15(16)19/h3-9,11H,2,10H2,1H3,(H,20,21)

InChI Key

QSFSEHHUFMMDMQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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